N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound exhibits potential biological activities, making it of interest in various fields such as medicinal chemistry and pharmacology. Its unique structure includes an oxazole ring and a sulfanyl group, which contribute to its chemical reactivity and biological interactions.
The compound is synthesized through multi-step organic reactions involving specific precursors and reagents. The synthesis routes are often optimized for yield and purity, which is crucial for its application in scientific research.
This compound can be classified as:
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
The reactions are typically carried out under controlled temperature and solvent conditions to optimize yield. For example, reactions may be performed in solvents such as dimethylformamide or dichloromethane, which help solubilize reactants and improve reaction kinetics.
The molecular structure of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can be represented with the following details:
Property | Data |
---|---|
Molecular Formula | C14H14N6O2S |
Molecular Weight | 330.37 g/mol |
IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI | InChI=1S/C14H14N6O2S/c1-9... |
InChI Key | MXFCNVGQADJJLH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C |
These structural features indicate the presence of multiple functional groups that can influence its chemical behavior and interactions.
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired outcome; for instance, oxidation may require oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
The mechanism of action for N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors.
Upon binding to these targets, the compound may modulate their activity through:
Further studies are required to clarify the specific pathways involved and quantify its effects on biological systems.
The compound is expected to exhibit specific physical properties based on its molecular structure, including:
Key chemical properties include:
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide has potential applications in scientific research, particularly in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4